3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE
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Overview
Description
3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyano group, a methoxybenzoate moiety, and a toluidino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
- 3-(2-(OXO(3-TOLUIDINO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
Uniqueness
3-[(E)-2-CYANO-3-OXO-3-(2-TOLUIDINO)-1-PROPENYL]PHENYL 4-METHOXYBENZOATE is unique due to its specific structural features, such as the presence of a cyano group and a toluidino substituent
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-6-3-4-9-23(17)27-24(28)20(16-26)14-18-7-5-8-22(15-18)31-25(29)19-10-12-21(30-2)13-11-19/h3-15H,1-2H3,(H,27,28)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCDWKXJSXCGR-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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